molecular formula C16H25N3O3 B2765921 N'-cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide CAS No. 899998-90-4

N'-cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2765921
CAS No.: 899998-90-4
M. Wt: 307.394
InChI Key: GYDSDAGOEBQMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide (CAS 899998-90-4) is a synthetic diamide compound with a molecular weight of 307.39 g/mol and the molecular formula C16H25N3O3 . Its unique hybrid structure incorporates a cyclohexyl group, which may confer conformational rigidity, a dimethylamino-substituted ethyl chain, and a furan heterocycle, making it a candidate of interest in medicinal chemistry and advanced organic synthesis . The furan ring can contribute to antioxidant properties, while the dimethylamino group may facilitate binding to neurotransmitter receptors, potentially influencing neuronal signaling pathways . Preliminary research on similar structural motifs suggests potential mechanisms of action involving receptor binding and cytotoxic effects against various cancer cell lines, indicating its value as a candidate in anticancer research . Furthermore, the compound's structure suggests versatility as an intermediate for preparing ligands or catalysts, with potential applications in pharmaceutical chemistry and functional materials . This product is intended for research purposes and is not for human or veterinary use.

Properties

IUPAC Name

N'-cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-19(2)13(14-9-6-10-22-14)11-17-15(20)16(21)18-12-7-4-3-5-8-12/h6,9-10,12-13H,3-5,7-8,11H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDSDAGOEBQMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1CCCCC1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide is a synthetic compound with significant potential in medicinal chemistry. Its structure suggests possible interactions with biological targets, making it a candidate for various therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H25N3O3
  • Molecular Weight : 307.394 g/mol
  • IUPAC Name : N'-cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide

These properties indicate a complex structure that may influence its biological interactions.

Research indicates that compounds similar to this compound often exhibit activity through:

  • Receptor Binding : The dimethylamino group may facilitate binding to neurotransmitter receptors, potentially influencing neuronal signaling pathways.
  • Antioxidant Activity : The furan ring can contribute to antioxidant properties, which are beneficial in reducing oxidative stress in cells.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against various cancer cell lines, indicating a possible role as an anticancer agent.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For instance:

  • Study on Cytotoxicity : A study reported that derivatives with similar structural motifs exhibited significant cytotoxic effects against human cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 10 to 50 µM depending on the compound and cell type .
CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF-730
This compoundTBDTBD

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Related compounds showed enhanced antimicrobial activity compared to their free ligands due to chelation effects, which enhance the bioavailability of active species .

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16

Case Studies

  • Case Study on Neuroprotective Effects :
    • A recent study highlighted the neuroprotective effects of similar compounds in models of neurodegeneration, suggesting that they may mitigate neuronal cell death through anti-inflammatory pathways .
  • Clinical Implications :
    • Investigations into the pharmacokinetics and pharmacodynamics of this compound are ongoing, with preliminary findings suggesting favorable absorption and metabolism profiles in vivo.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Structural Features Biological Activity (IC₅₀ or EC₅₀) Key Reference
Target Compound Cyclohexyl, dimethylaminoethyl, furan, diamide Not explicitly reported N/A
Compound 1h Furoquinolinone, dimethylaminoethyl P388: 14.45 μM; A549: 20.54 μM Antitumor
Ranitidine Complex Nitroacetamide Furan, dimethylamino, nitroacetamide Pharmaceutical impurity (no direct activity) Quality control
N-Phenyl-2-furohydroxamic Acid (11) Furan, hydroxamic acid Antioxidant (DPPH radical scavenging) Antioxidant
5-[(Dimethylamino)methyl]-2-furanmethanamine Furan, dimethylamino Ranitidine intermediate (hemifumarate salt) Synthesis

Functional Group Analysis

  • Furan vs. Benzene Rings : The target compound’s furan ring () offers lower aromatic stability but higher reactivity compared to benzene-containing analogs like Compound 1h (). This may enhance interactions with biological targets via lone-pair electrons from oxygen.
  • Amide vs. Hydroxamic Acid : Unlike hydroxamic acids (e.g., Compound 11 in ), the target compound lacks a hydroxylamine group, reducing its metal-chelating capacity but improving metabolic stability.
  • Substituent Positioning: The dimethylamino group in the target compound is β to the furan ring, whereas in ranitidine derivatives (), it is α-positioned. This difference may alter solubility and membrane permeability.

Critical Analysis of Contradictory Evidence

  • Activity vs. Structural Similarity: While ranitidine analogs () share furan and dimethylamino motifs, they lack bioactive amide linkages, emphasizing that minor structural changes drastically alter functionality.
  • Position-Specific Effects: shows that 6-position substitutions in naphthalimides yield higher antitumor activity than 5-position analogs. This suggests the target compound’s β-dimethylaminoethyl group may optimize spatial interactions with targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing N'-cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide with high purity?

  • Methodology : The synthesis typically involves multi-step reactions, starting with coupling cyclohexylamine and a furan-containing precursor. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Critical Parameters : Temperature control during exothermic reactions and inert atmosphere (N₂/Ar) to prevent oxidation of the dimethylamino group .

Q. How can spectroscopic and chromatographic techniques confirm the structural integrity of this compound?

  • Characterization Workflow :

  • NMR : ¹H/¹³C NMR to verify cyclohexyl, dimethylamino, and furan moieties (e.g., δ 2.2–2.5 ppm for dimethylamino protons; δ 6.2–7.4 ppm for furan protons) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₆H₂₅N₃O₃; calc. 307.19 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity and detect impurities .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. negligible efficacy)?

  • Hypothesis Testing :

  • Dose-response studies : Evaluate activity across concentrations (1–100 µM) in standardized assays (e.g., broth microdilution for antimicrobial testing) .
  • Structural analogs : Compare activity with derivatives lacking the cyclohexyl or dimethylamino groups to identify pharmacophores .
    • Data Reconciliation : Cross-validate results using orthogonal assays (e.g., fluorescence-based bacterial viability vs. colony counting) to rule out methodological artifacts .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., protein kinases)?

  • Approach :

  • Docking simulations : Use AutoDock Vina with crystal structures of target kinases (e.g., PDB: 1ATP) to identify binding poses. The furan ring may engage in π-π stacking with Phe residues, while the dimethylamino group participates in H-bonding .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to evaluate binding free energy (ΔG < −7 kcal/mol suggests strong affinity) .
    • Validation : Correlate computational predictions with in vitro kinase inhibition assays (IC₅₀ values) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.